molecular formula C13H16N2O2 B1432020 Methyl 1-butyl-1,3-benzodiazole-5-carboxylate CAS No. 1414029-20-1

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1432020
CAS No.: 1414029-20-1
M. Wt: 232.28 g/mol
InChI Key: HWGYDWBVCLBXRF-UHFFFAOYSA-N
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Description

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate is an organic compound with the molecular formula C13H16N2O2 It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-butyl-1,3-benzodiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of benzodiazole amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives, such as:

    Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate: Similar structure but with an additional methyl group at the 2-position.

    Methyl 3-butyl-1,3-benzodiazole-5-carboxylate: Similar structure but with the butyl group at the 3-position.

Uniqueness: The unique positioning of the butyl group and the ester functionality in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGYDWBVCLBXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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